molecular formula C12H19N3 B14678942 N-phenyldiazenyl-N-propylpropan-1-amine CAS No. 36719-39-8

N-phenyldiazenyl-N-propylpropan-1-amine

Cat. No.: B14678942
CAS No.: 36719-39-8
M. Wt: 205.30 g/mol
InChI Key: MHNQVULYVOWIIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3,3-dipropyl-triazene is an organic compound belonging to the triazene family, characterized by the presence of a triazene group (-N=N-N-) attached to a phenyl ring and two propyl groups

Preparation Methods

The synthesis of 1-phenyl-3,3-dipropyl-triazene typically involves the reaction of aniline derivatives with diazonium salts. One common method is the diazotization of aniline to form a diazonium salt, followed by coupling with a suitable propyl-substituted amine under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of a base to facilitate the coupling reaction.

Industrial production methods for 1-phenyl-3,3-dipropyl-triazene may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Phenyl-3,3-dipropyl-triazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of 1-phenyl-3,3-dipropyl-triazene can yield amines or hydrazines, depending on the reducing agent and conditions used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The triazene group can participate in nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace one of the nitrogen atoms. This reaction often requires the presence of a catalyst or a strong base.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield nitroso compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-Phenyl-3,3-dipropyl-triazene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as a precursor for other triazene derivatives.

    Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metal-ligand interactions and in the development of metal-based drugs.

    Medicine: Research into the pharmacological properties of triazene compounds has shown potential for anticancer and antimicrobial activities. 1-phenyl-3,3-dipropyl-triazene is being investigated for its cytotoxic effects on cancer cells.

    Industry: The compound’s stability and reactivity make it suitable for use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-phenyl-3,3-dipropyl-triazene involves its interaction with cellular components, leading to various biological effects. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, disrupting normal cellular functions. This interaction can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy. The molecular targets and pathways involved include DNA alkylation and inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

1-Phenyl-3,3-dipropyl-triazene can be compared with other triazene compounds such as 1,3-diphenyltriazene and 1,3,5-triazine derivatives. While all these compounds share the triazene group, their chemical properties and applications differ due to variations in their substituents. For example, 1,3-diphenyltriazene is primarily used in organic synthesis, while 1,3,5-triazine derivatives have broader applications in materials science and pharmaceuticals.

Similar compounds include:

  • 1,3-Diphenyltriazene
  • 1,3,5-Triazine derivatives
  • 1-(2-Benzamide)-3-(3-nitrophenyl) triazene
  • 1-(2-Benzamide)-3-(4-nitrophenyl) triazene

These compounds highlight the versatility and potential of triazene chemistry in various scientific and industrial fields.

Properties

CAS No.

36719-39-8

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

N-phenyldiazenyl-N-propylpropan-1-amine

InChI

InChI=1S/C12H19N3/c1-3-10-15(11-4-2)14-13-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3

InChI Key

MHNQVULYVOWIIZ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)N=NC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.